2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate
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Overview
Description
2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a carbohydrazonoyl group, and a nitrobenzenesulfonate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde. The carbohydrazonoyl group is then introduced via a hydrazone formation reaction, using hydrazine derivatives. Finally, the nitrobenzenesulfonate moiety is attached through a sulfonation reaction, using nitrobenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The thiazolidine ring and nitrobenzenesulfonate moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate
- 2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate
Uniqueness
The unique combination of functional groups in 2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate sets it apart from similar compounds
Properties
Molecular Formula |
C20H20N4O6S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[2-[(E)-[(E)-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]-4-methylphenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H20N4O6S2/c1-4-18-19(25)22-20(31-18)23-21-11-14-9-12(2)5-8-17(14)30-32(28,29)15-7-6-13(3)16(10-15)24(26)27/h5-11,18H,4H2,1-3H3,(H,22,23,25)/b21-11+ |
InChI Key |
GFOKQFVWYCMOIJ-SRZZPIQSSA-N |
Isomeric SMILES |
CCC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])/S1 |
Canonical SMILES |
CCC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])S1 |
Origin of Product |
United States |
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